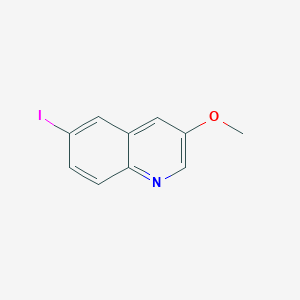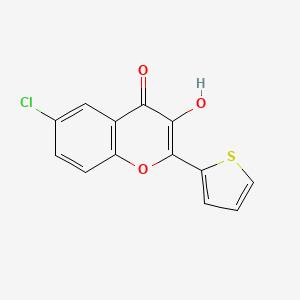![molecular formula C12H15BrN2O B11841686 6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine CAS No. 865156-43-0](/img/structure/B11841686.png)
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-methylimidazo[1,5-a]pyridine and 3-methoxypropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
化学反应分析
Types of Reactions
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of 6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxypropyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine is unique due to the presence of the methoxypropyl group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and chemical biology.
属性
CAS 编号 |
865156-43-0 |
|---|---|
分子式 |
C12H15BrN2O |
分子量 |
283.16 g/mol |
IUPAC 名称 |
6-bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C12H15BrN2O/c1-9-11-6-5-10(13)8-15(11)12(14-9)4-3-7-16-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
UAFDKCNRATVQNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CN2C(=N1)CCCOC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)

![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)

